molecular formula C40H73NO7 B13146105 Pyridoxine3,4-dipalmitate

Pyridoxine3,4-dipalmitate

Cat. No.: B13146105
M. Wt: 680.0 g/mol
InChI Key: LKEIHUMFMSASHK-UHFFFAOYSA-N
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Description

Pyridoxine 3,4-dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a molecule that is more stable and fat-soluble compared to its parent compound. Pyridoxine 3,4-dipalmitate is primarily used in cosmetic formulations due to its stability and solubility in oils and fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 3,4-dipalmitate involves the esterification of pyridoxine with palmitic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of pyridoxine 3,4-dipalmitate involves the use of large reactors where pyridoxine and palmitic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through crystallization or distillation to obtain pyridoxine 3,4-dipalmitate in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine 3,4-dipalmitate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridoxine, palmitic acid, and various oxidation or reduction derivatives of pyridoxine .

Scientific Research Applications

Pyridoxine 3,4-dipalmitate has a wide range of applications in scientific research:

Mechanism of Action

Pyridoxine 3,4-dipalmitate exerts its effects primarily through its conversion to pyridoxine in the body. Pyridoxine is then phosphorylated to form pyridoxal 5’-phosphate, an active coenzyme involved in numerous biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitter synthesis, and the production of hemoglobin . The compound’s fat-solubility enhances its absorption and bioavailability, making it more effective in topical applications .

Comparison with Similar Compounds

  • Pyridoxine 3,4-dibutyrate
  • Pyridoxine 3,4-dioctanoate
  • Pyridoxine 3,4-dilaurate

Comparison: Pyridoxine 3,4-dipalmitate is unique among its analogs due to its higher molecular weight and longer fatty acid chains, which confer greater fat-solubility and stability. This makes it particularly suitable for use in cosmetic formulations where stability and solubility in oils are crucial .

Properties

Molecular Formula

C40H73NO7

Molecular Weight

680.0 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid

InChI

InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3

InChI Key

LKEIHUMFMSASHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO

Origin of Product

United States

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